N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a bicyclic heterocyclic core. The structure features a 4-oxo group on the pyrazine ring, a 4-isopropylphenyl substituent at position 2, and a propanamide side chain at position 5 with a 3-methoxyphenylmethyl group. This compound is hypothesized to exhibit kinase inhibitory activity, analogous to other pyrazolo-fused heterocycles, due to structural motifs that facilitate ATP-binding site interactions in enzymes like EGFR or cyclin-dependent kinases (CDKs) .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-18(2)20-7-9-21(10-8-20)23-16-24-26(32)29(13-14-30(24)28-23)12-11-25(31)27-17-19-5-4-6-22(15-19)33-3/h4-10,13-16,18H,11-12,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRKOPCZNIEXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyrazolo-fused heterocycles, differing primarily in substituent patterns and core ring systems. Key comparisons include:
Table 1: Structural Comparison
Key Observations
Core Heterocycle :
- The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine (e.g., 6m, 6p) and pyrazolo[3,4-d]pyrimidine derivatives (e.g., ). Pyrazolo[1,5-a]pyrazine has a pyrazine ring fused to pyrazole, while pyrazolo[1,5-a]pyrimidine contains a pyrimidine ring. These differences influence electronic properties and binding affinities .
The propanamide side chain (vs. acetamide in ) may improve solubility or flexibility, affecting interactions with kinase hinge regions .
Biological Activity :
- Pyrazolo[1,5-a]pyrimidines (e.g., 6m, 6p) demonstrate cytotoxicity in cancer cell lines via G2/M phase arrest and modulation of cyclin D1 and survivin . The target compound’s pyrazolo[1,5-a]pyrazine core may exhibit similar mechanisms but with distinct potency due to substituent differences.
- Pyrazolo[3,4-d]pyrimidines (e.g., ) are reported as JAK or CDK inhibitors. The tert-butyl group in enhances metabolic stability, while the 3-methoxyphenyl in may improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
